Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-
Description
Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- is a sulfonamide derivative characterized by a 4-nitrophenethyl substituent attached to the sulfonamide nitrogen. Sulfonamides are renowned for their diverse biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties. Its synthesis typically involves nucleophilic substitution reactions between methanesulfonyl chloride and appropriately substituted aniline or phenethylamine derivatives .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-16(14,15)10-7-6-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUPWWIUJMALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067037 | |
| Record name | Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24954-60-7 | |
| Record name | N-[2-(4-Nitrophenyl)ethyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24954-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-(4-Nitrophenyl)ethyl)methanesulfonamide | |
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| Record name | Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- | |
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| Record name | Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrophenethyl)methanesulphonamide | |
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| Record name | N-(2-(4-NITROPHENYL)ETHYL)METHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- (commonly referred to as N-(2-(4-nitrophenyl)ethyl)methanesulfonamide) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₂N₂O₄S
- Molecular Weight : 244.268 g/mol
- Stereochemistry : Achiral
- InChIKey : NJCUPWWIUJMALZ-UHFFFAOYSA-N
Methanesulfonamide derivatives, including N-[2-(4-nitrophenyl)ethyl]-, have been identified as inhibitors of various kinases, particularly non-receptor tyrosine kinases such as FAK (focal adhesion kinase) and Aurora kinases. These kinases play crucial roles in cell proliferation and survival, making them significant targets for cancer therapy . The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.
Anticancer Properties
Research indicates that methanesulfonamide derivatives exhibit potent anticancer activity. For instance, a study highlighted that compounds with a similar structure effectively inhibit the growth of several cancer cell lines, demonstrating IC₅₀ values in the low micromolar range . The presence of electron-withdrawing groups on the aromatic rings enhances their potency against various cancer types.
Enzyme Inhibition
N-[2-(4-nitrophenyl)ethyl]-methanesulfonamide has been shown to inhibit specific enzymes crucial for viral replication. In particular, it has demonstrated efficacy against the NS5B polymerase enzyme, which is essential for hepatitis C virus replication. The compound's inhibition was characterized by an IC₅₀ value below 50 nM in cell-based assays .
Study 1: Inhibition of Cancer Cell Proliferation
A series of experiments evaluated the cytotoxic effects of methanesulfonamide derivatives on human cancer cell lines. The results indicated that compounds with a para-substituted nitrophenyl group exhibited significant growth inhibition across several cell lines, including cervical and bladder cancers. The most active compound showed an IC₅₀ value of approximately 2.38 µM .
Study 2: Enzyme Interaction
Another study focused on the interaction between N-[2-(4-nitrophenyl)ethyl]-methanesulfonamide and CYP3A4, a critical enzyme involved in drug metabolism. The compound was found to exhibit both reversible and time-dependent inhibition, raising concerns about potential drug-drug interactions .
Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant inhibition of cancer cell proliferation (IC₅₀ ~ 2.38 µM) |
| Study 2 | Enzyme Inhibition | Reversible and time-dependent inhibition of CYP3A4; potential for drug interactions |
Scientific Research Applications
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- can be effectively analyzed using reverse phase HPLC methods. The typical mobile phase includes acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Mass Spectrometry Compatibility
The compound's compatibility with mass spectrometry makes it a valuable tool in the analysis of complex mixtures. It allows for the identification and quantification of the compound in various biological samples, enhancing its utility in pharmacological research .
Medicinal Chemistry Applications
Antimicrobial Properties
Research has indicated that methanesulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds derived from methanesulfonamide have been explored for their potential as antibacterial agents. The presence of the nitrophenyl group enhances the biological activity of these compounds against various bacterial strains .
Anti-inflammatory Effects
Methanesulfonamide derivatives have been investigated for their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Studies suggest that these compounds may serve as effective anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Studies
In Vitro Studies on Disease Models
In vitro studies have demonstrated that methanesulfonamide derivatives possess antimalarial and antitrypanosomal activities. These studies indicate that such compounds can inhibit the growth of parasites responsible for diseases like malaria and Chagas disease, making them candidates for further development into therapeutic agents .
Computational Studies
Computational chemistry has been employed to predict the behavior of methanesulfonamide derivatives at the molecular level. These studies include molecular docking simulations that assess the binding affinity of these compounds to target proteins involved in disease pathways. Such insights are crucial for guiding the design of more potent derivatives .
Case Studies
| Study Focus | Findings | Significance |
|---|---|---|
| Antimicrobial Activity | Methanesulfonamide derivatives showed effective inhibition against E. coli and S. aureus | Potential for developing new antibiotics |
| Anti-inflammatory Effects | Compounds demonstrated COX inhibition in vitro | Could lead to safer alternatives to NSAIDs |
| Antimalarial Activity | Significant reduction in parasite load in cultured cells | Promising candidates for malaria treatment |
Comparison with Similar Compounds
Key Observations:
Biological Activity: NS-398 exhibits potent COX-2 inhibition due to its cyclohexyloxy group, which optimizes hydrophobic interactions with the enzyme’s active site . In contrast, Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-, lacks a bulky substituent, which may limit its COX-2 affinity. Nimesulide derivatives leverage a phenoxy group for aromatase inhibition, suggesting that electron-withdrawing groups (e.g., nitro) are critical but require specific spatial arrangements .
Structural Impact on Solubility: The nitro group in Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- reduces solubility compared to amino-substituted analogs (e.g., N-Methyl-2-(4-aminophenyl)ethanesulfonamide) .
Synthetic Routes :
- Methanesulfonamide derivatives are commonly synthesized via reactions between methanesulfonyl chloride and amines. Yields vary significantly: 55% for ’s compound (due to steric hindrance) vs. 90% for simpler derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]- typically involves:
- Formation of the nitrophenylethylamine intermediate or its derivatives.
- Introduction of the methanesulfonamide group via sulfonylation.
- Optional reduction or functional group transformations depending on the target derivative.
Preparation via Reaction of p-Nitrophenylethylamine Hydrochloride with Sulfonyl Chlorides
A key approach involves the use of p-nitrophenylethylamine hydrochloride as a starting material, which is reacted with methanesulfonyl chloride or related sulfonylating agents to form the sulfonamide.
- Procedure : The amine hydrochloride salt is neutralized and reacted with methanesulfonyl chloride under controlled conditions, often in the presence of a base such as triethylamine or potassium carbonate to scavenge HCl formed during the reaction.
- Solvent : Common solvents include dichloromethane, ethyl acetate, or other aprotic solvents.
- Temperature : Reactions are typically carried out at 0°C to room temperature to control reactivity and minimize side reactions.
- Purification : Crystallization or recrystallization from solvents like acetonitrile or ethyl acetate is used to purify the product.
This method is supported by analogous sulfonamide syntheses documented in patent literature, which emphasize the importance of controlled pH and temperature to achieve high yields and purity.
Industrial-Scale Preparation Insights (Patent CN1453267A)
A detailed industrially relevant method described in Chinese patent CN1453267A outlines a multi-step synthesis pathway for related nitrophenyl ethyl sulfonamide derivatives, which can be adapted for Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Coupling of p-nitrophenyl ethylamine hydrochloride with 4-(2-chloroethoxy) compound | p-nitrophenyl ethylamine hydrochloride, 4-(2-chloroethoxy) derivative, K2CO3, KI, tetrabutylammonium bromide, water, reflux 3h | Forms N-[2-(4-nitrophenoxy)ethyl] intermediate |
| 2 | Methylation reaction | Formic acid, formaldehyde, optional organic solvent (e.g., lower aliphatic alcohols), 40–100°C | Converts intermediate to N-methyl derivative |
| 3 | Reduction and methylsulfonylation | Conventional reduction agents, methanesulfonyl chloride for sulfonylation | Final step to introduce methanesulfonamide moiety |
Alternative Synthesis via Direct Sulfonylation of 2-(4-nitrophenyl)ethylamine
Another approach involves direct sulfonylation of 2-(4-nitrophenyl)ethylamine with methanesulfonyl chloride:
- Reaction : 2-(4-nitrophenyl)ethylamine is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Conditions : The reaction is performed in anhydrous conditions, often in dichloromethane or similar solvents, at temperatures ranging from 0°C to room temperature.
- Workup : After completion, the reaction mixture is washed with water and brine, dried, and concentrated.
- Purification : Crystallization or column chromatography is used to isolate the pure sulfonamide.
This method is widely used for sulfonamide synthesis due to its straightforwardness and efficiency.
Characterization and Confirmation of Product
- Spectroscopic Methods : Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of the synthesized compound.
- Physical Properties : The compound typically appears as a solid with defined melting points, consistent with literature values for related nitrophenyl sulfonamides.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Coupling and sulfonylation (Patent CN1453267A) | p-Nitrophenyl ethylamine hydrochloride, 4-(2-chloroethoxy) derivative | K2CO3, KI, tetrabutylammonium bromide, formic acid, formaldehyde, methanesulfonyl chloride | Reflux 3h, methylation 40–100°C, reduction and sulfonylation step | ~73% (intermediate) | Suitable for industrial scale |
| Direct sulfonylation | 2-(4-nitrophenyl)ethylamine | Methanesulfonyl chloride, base (e.g., triethylamine) | 0°C to RT, anhydrous solvent | High yield (literature typical) | Straightforward, common lab method |
Q & A
Q. What are the optimal synthetic routes for preparing Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-, and how are yields maximized?
The compound is typically synthesized via nucleophilic substitution or sulfonylation. A common method involves reacting 2-(4-nitrophenyl)ethylamine with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0°C. Reaction progress is monitored by thin-layer chromatography (TLC) using hexanes:ethyl acetate (7:3), followed by aqueous workup and purification via flash chromatography . Yields (~55%) depend on stoichiometric control of methanesulfonyl chloride (1.1 eq.) and rigorous exclusion of moisture. Impurities often arise from incomplete sulfonylation or hydrolysis; recrystallization from polar aprotic solvents improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
1H/13C NMR confirms the presence of the sulfonamide group (δ ~3.0 ppm for CH3SO2) and nitrophenyl protons (δ ~8.2 ppm for aromatic protons). Single-crystal X-ray diffraction (SHELX programs) resolves intramolecular interactions, such as hydrogen bonding between sulfonamide oxygen and adjacent hydrogen atoms (e.g., C8–H8B···O4, forming S(6) ring motifs). Bond lengths (e.g., S–N: ~1.63 Å) and torsion angles (e.g., S1–N2–C3–C4: 82.83°) validate geometry . SHELXL refinement is preferred for small-molecule structures due to robust handling of high-resolution data .
Q. How can researchers optimize purification to isolate high-purity Methanesulfonamide derivatives?
Flash chromatography with silica gel and a gradient of hexanes:ethyl acetate (7:3 to 1:1) effectively removes unreacted amine and byproducts. For crystalline products, slow evaporation from DCM/ethanol mixtures yields diffraction-quality crystals. Melting point analysis (e.g., 82–85°C for analogous compounds) and HPLC (C18 column, acetonitrile/water mobile phase) confirm purity .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence biological activity in SAR studies?
The nitro group at the para position enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets like COX-2. For example, NS-398 (a COX-2 inhibitor with a similar sulfonamide scaffold) shows that nitro group orientation affects binding affinity. Computational docking (e.g., AutoDock Vina) predicts binding modes, while in vitro assays (e.g., enzyme inhibition IC50) validate activity. Contradictions in activity data may arise from crystallographic vs. solution-phase conformations, requiring molecular dynamics simulations to resolve .
Q. What methodologies resolve contradictions in crystallographic data vs. computational predictions?
Discrepancies between experimental (X-ray) and computational (DFT-optimized) structures often stem from crystal packing forces or solvent effects. For example, intramolecular hydrogen bonds observed in crystals may not persist in solution. Researchers should compare solid-state (X-ray) and solution (NOESY NMR) data. SHELX refinement parameters like R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure model accuracy .
Q. How can AI-driven retrosynthesis tools improve the efficiency of derivative synthesis?
AI platforms (e.g., PubChem’s retrosynthesis module) use reaction databases (Reaxys, Pistachio) to propose routes for novel derivatives. For example, substituting the nitro group with a trifluoromethyl group requires evaluating electrophilic aromatic substitution feasibility. These tools prioritize one-step reactions (e.g., sulfonylation) and predict side products, reducing trial-and-error synthesis .
Q. What in vitro assays are suitable for evaluating the compound’s therapeutic potential?
- COX-2 Inhibition : ELISA-based assays measure prostaglandin E2 (PGE2) reduction in cell lysates .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., oral squamous cell carcinoma) with statistical validation via Student’s t-test (p < 0.05) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Variations in yields (e.g., 55% vs. 70%) may arise from differing purification methods or reaction scales. Scaling down (<1 mmol) often reduces efficiency due to surface-area-to-volume ratios. Researchers should replicate conditions (solvent purity, inert atmosphere) and characterize intermediates (e.g., amine precursor purity via GC-MS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
